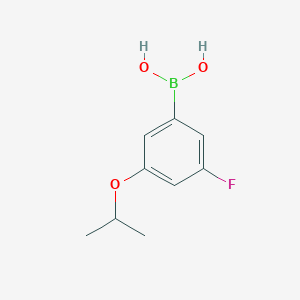
5-(Hydroxymethyl)cyclohex-2-enol
Descripción general
Descripción
5-(Hydroxymethyl)cyclohex-2-enol: is an organic compound with the molecular formula C7H12O2. It features a six-membered carbon ring (cyclohexene) with a double bond between the second and third carbon atoms, a hydroxyl group (OH) attached to the fifth carbon, and a methylene group (CH2) linked to the fifth carbon. This structure suggests the molecule has both polar and non-polar regions, influencing its solubility and interactions with other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Cyclohexene or 2-Cyclohexen-1-one: This method involves the oxidation of cyclohexene or 2-cyclohexen-1-one to produce 5-(Hydroxymethyl)cyclohex-2-enol.
Hydrolysis of the Corresponding Diacetate: The hydrolysis of the corresponding diacetate can also yield this compound.
Reaction of 5-(Chloromethyl)cyclohex-2-enone with Sodium Hydroxide: This method involves the reaction of 5-(chloromethyl)cyclohex-2-enone with sodium hydroxide.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Hydroxymethyl)cyclohex-2-enol can be oxidized to form various products depending on the reaction conditions.
Michael Addition: As an enone, this compound is easily adapted to Michael addition with nucleophiles such as enolates or silyl enol ethers.
Diels-Alder Reaction: It can also undergo Diels-Alder reactions with electron-rich dienes.
Common Reagents and Conditions:
Oxidants: Used in oxidation reactions to convert this compound to other products.
Nucleophiles: Used in Michael addition reactions.
Electron-rich Dienes: Used in Diels-Alder reactions.
Major Products:
5-Formylcyclohex-2-en-1-ol: Formed through oxidation.
Bridged Heterocycles: Formed through regioselective heterocyclization.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds: 5-(Hydroxymethyl)cyclohex-2-enol is used in the synthesis of unique heterocyclic compounds.
Photoreactions and Oxygenation: The compound plays a role in photosensitized oxygenation reactions.
Biology and Medicine:
Asymmetric Synthesis: Derivatives of this compound, such as 5-(trialkylsilyl)cyclohex-2-enones, are employed in asymmetric synthesis, producing chiral building blocks for complex organic molecules.
Industry:
Mecanismo De Acción
The mechanism by which 5-(Hydroxymethyl)cyclohex-2-enol exerts its effects involves its ability to participate in various chemical reactions due to its enone structure. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
Cyclohexenone: Shares a similar cyclohexene structure but lacks the hydroxymethyl group.
2-Cyclohexen-1-one: Similar structure but with a ketone group instead of a hydroxymethyl group.
Uniqueness:
Propiedades
IUPAC Name |
5-(hydroxymethyl)cyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVASHRLICGBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)
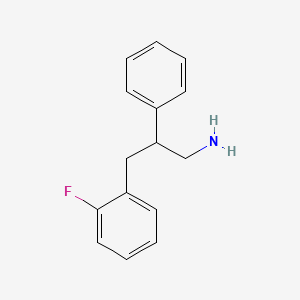

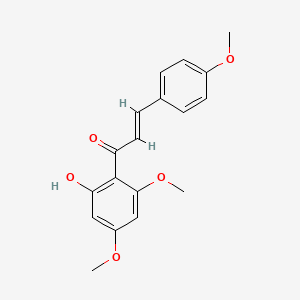
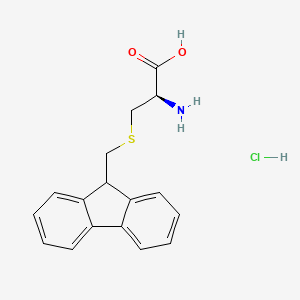
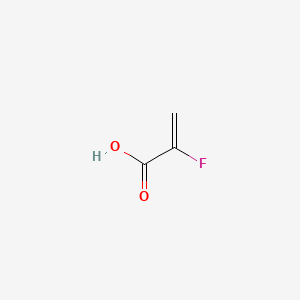
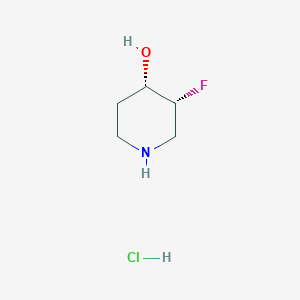

![1-[(3-Fluorophenyl)acetyl]piperazine](/img/structure/B3021414.png)
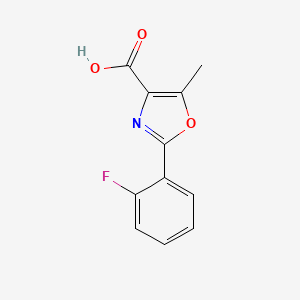
![3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid](/img/structure/B3021416.png)
![3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3021417.png)
![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)
